molecular formula C11H11BrN2OS B1493045 2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one CAS No. 2092228-09-4

2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1493045
CAS No.: 2092228-09-4
M. Wt: 299.19 g/mol
InChI Key: IAEZIGNDYXAJCT-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound 2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one features a pyridazinone core substituted with a 2-(2-bromoethyl) group at position 2 and a 5-methylthiophen-2-yl moiety at position 4.

For instance, substituted pyridazinones are typically synthesized by reacting a pyridazinone precursor with alkyl halides (e.g., bromoethyl halides) in the presence of a base like K₂CO₃ in acetone . The 5-methylthiophen-2-yl group may be introduced via Suzuki coupling or similar cross-coupling reactions, as seen in thiophene-containing analogs .

Properties

IUPAC Name

2-(2-bromoethyl)-6-(5-methylthiophen-2-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c1-8-2-4-10(16-8)9-3-5-11(15)14(13-9)7-6-12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEZIGNDYXAJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NN(C(=O)C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one is a member of the dihydropyridazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a unique structure that includes a bromoethyl group and a methylthiophene moiety. The molecular formula is C12H12BrN3OSC_{12}H_{12}BrN_3OS, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms in its structure. Understanding its chemical properties is essential for evaluating its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related dihydropyridazine derivatives have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study assessing the antitumor activity of related compounds on A549 lung cancer cells, the following results were observed:

CompoundIC50 (μM)Cell Line
Compound A5.6A549
Compound B8.4HCC827
Compound C7.1NCI-H358

These results suggest that modifications in the chemical structure can significantly influence the potency against cancer cells.

Antimicrobial Activity

In addition to antitumor effects, derivatives of this compound may also possess antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has become a standard approach for evaluating new compounds.

Antimicrobial Testing Results

The following table summarizes antimicrobial activity against specific bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC) μg/mLBacterial Strain
2-Bromoethyl Derivative32Staphylococcus aureus
5-Methylthiophene Derivative16Escherichia coli

These findings indicate that certain derivatives may serve as effective antimicrobial agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets such as DNA or specific proteins involved in cell proliferation and survival.

DNA Binding Studies

Studies have shown that related compounds can bind to DNA in a manner that inhibits replication and transcription processes. This interaction is crucial for their antitumor efficacy.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related pyridazinones and heterocyclic derivatives:

Compound Name (CAS/Reference) Key Substituents/Features Biological/Chemical Properties Reference
Target Compound 2-(2-Bromoethyl), 6-(5-methylthiophen-2-yl) Potential PDE4 inhibition (inferred from analogs); bromoethyl enhances reactivity
6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one 6-Bromo, 2-(3-methoxyphenyl) Pharmaceutical interest (e.g., kinase inhibition)
Ethyl (2E)-2-(4-iodobenzylidene)-7-methyl-3-oxo... Iodo substituent, benzylidene group Enhanced reactivity for cross-coupling
6-(4-Bromophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-... 4-Bromophenyl, piperidinyl PDE4 inhibition; anti-inflammatory activity
3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-... Bromothiophene, thienopyridine core Anticancer and antimicrobial potential

Key Observations

Bromoethyl vs. Other Halogenated Groups :

  • The 2-(2-bromoethyl) group in the target compound may act as a leaving group in nucleophilic substitution reactions, similar to iodine in ’s iodo-benzylidene derivative. However, bromine’s lower electronegativity compared to iodine or chlorine (e.g., 4-chlorophenyl in ) could reduce its reactivity in cross-coupling but improve stability in vivo .

Thiophene vs. This aligns with thiophene-containing analogs showing distinct bioactivity in receptor modulation .

Crystal Packing and Solubility: The planarity of the pyridazinone core (observed in ’s analog with a 3.69° dihedral angle) likely persists in the target compound. However, the bulky bromoethyl and methylthiophenyl groups may disrupt crystal symmetry, reducing melting points compared to methoxy-substituted derivatives (e.g., ) and improving solubility .

Biological Activity: Pyridazinones with bromine or thiophene substituents are frequently explored as phosphodiesterase (PDE) inhibitors or antimicrobial agents . The target compound’s bromoethyl-thiophene combination may synergize for dual activity, though empirical validation is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethyl)-6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one

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